molecular formula C9H14N5O15P3 B012100 5-Azidouridine-5'-triphosphate CAS No. 105518-68-1

5-Azidouridine-5'-triphosphate

Cat. No. B012100
M. Wt: 525.15 g/mol
InChI Key: DYVGSULTDVJPTN-UNGCPHIMSA-N
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Description

Synthesis Analysis

The synthesis of "5-Azidouridine-5'-triphosphate" involves a multi-step chemical process starting from uridine or its derivatives. A key step in its synthesis is the conversion of dUMP (deoxyuridine monophosphate) to 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP) through nitration, reduction, diazotization, and subsequent azidation. This process yields a photoactive nucleotide suitable for making light-sensitive DNA, which supports DNA synthesis by polymerases at rates comparable to natural nucleotides (Evans & Haley, 1987).

Molecular Structure Analysis

"5-Azidouridine-5'-triphosphate" contains an azido group attached to the uridine base, replacing a hydrogen atom. This modification imparts unique photochemical properties, allowing it to form covalent bonds with adjacent molecules upon photoactivation. The molecule's structure enables it to interact with nucleic acids and proteins, making it a valuable tool for studying molecular interactions and mechanisms.

Chemical Reactions and Properties

This compound is known for its ability to participate in photoaffinity labeling, a method used to study interactions between nucleic acids and proteins. Upon UV irradiation, the azido group in "5-Azidouridine-5'-triphosphate" can form a covalent bond with a target molecule, providing insight into molecular interactions and dynamics. Its incorporation into DNA or RNA by polymerases does not significantly alter the polymerization rate, demonstrating its utility as a molecular probe without adversely affecting natural processes (Evans et al., 1987).

Scientific Research Applications

  • Inhibition of DNA Polymerases : It inhibits DNA polymerases alpha, delta, and epsilon, thereby potentially limiting DNA replication in cells treated with azidothymidine triphosphate (Nickel et al., 1992).

  • Chemotherapy for Hepatitis B : The compound inhibits RNA-directed viral DNA replication, offering possibilities for chemotherapy in human hepatitis B (Tsibinogin et al., 1989).

  • Inhibitor of Reverse Transcriptase : It is a potent inhibitor of reverse transcriptase and also inhibits the activities of DNA polymerase gamma and DNA polymerase I (Ono et al., 1989).

  • HIV Treatment : It serves as a potent and highly selective inhibitor of human and simian immunodeficiency virus reverse transcriptases (Eriksson et al., 1989).

  • Leukemia Research : It inhibits the incorporation of certain nucleotides into DNA, causing cytotoxicity and inhibiting cell growth in leukemia cells (Li et al., 1970).

  • Targeting NRTIs to the Brain : AZTTP nanoformulation can be used for targeting active NRTIs to the brain, helping to treat NeuroAIDS (Saiyed et al., 2009).

  • Inhibition of Ribonucleotide Reductase : It is a potent inhibitor of RRM2 in acute myeloid leukemia, suggesting its broader clinical use (Aimiuwu et al., 2012).

  • Cancer Treatment : The AZTTP/nanogel formulation shows enhanced cytotoxicity in breast cancer cell lines, indicating the therapeutic potential of nucleoside analogues in cancer treatment (Vinogradov et al., 2005).

Future Directions

The novel triazole adducts at the 2- or 8-position of adenine or 5-position of uracil rings induce fluorescence properties which were used for direct imaging in MCF-7 cancer cells without the need for traditional fluorogenic reporters . This suggests potential utility for dynamic measuring and tracking of signaling events inside single living cancer cells, and possibly in more complex systems such as tissues and living animals .

properties

IUPAC Name

[[(2R,3S,4R,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O15P3/c10-13-12-3-1-14(9(18)11-7(3)17)8-6(16)5(15)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,15-16H,2H2,(H,22,23)(H,24,25)(H,11,17,18)(H2,19,20,21)/t4-,5-,6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVGSULTDVJPTN-UNGCPHIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147167
Record name 5-Azidouridine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azidouridine-5'-triphosphate

CAS RN

105518-68-1
Record name 5-Azidouridine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105518681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azidouridine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
DC Hammond, RK Evans… - Journal of general …, 1992 - microbiologyresearch.org
A photoactive nucleotide analogue of UTP, 5-azidouridine 5′-triphosphate (5-N 3 UTP), has been demonstrated to interact with the RNA polymerase of the vesicular stomatitis virus (…
Number of citations: 11 www.microbiologyresearch.org
LM Zhu, EA Carrey - Bioorganic & Medicinal Chemistry Letters, 1996 - Elsevier
… 5-azidouridine-5'-triphosphate and UDP-pyridoxal have been synthesized using modified synthetic methods. The two synthetic UTP analogues, with commercially available analogues …
Number of citations: 2 www.sciencedirect.com
OA Dontsova, KV Rosen, SL Bogdanova, EA Skripkin… - Biochimie, 1992 - Elsevier
… 5-Azidouridine 5'-triphosphate (5 N3UTP) was synthesized from 5 NH2UTP as described by Evans and Haley [13] and purified by ionexchange chromatography on DEAE--ceUulose by …
Number of citations: 29 www.sciencedirect.com
RR Drake, RK Evans, MJ Wolf, BE Haley - Journal of Biological Chemistry, 1989 - ASBMB
A new active site directed photoaffinity probe, which is a model compound for studying nucleotide diphosphate sugar binding proteins, has been synthesized by coupling 5-azido-UTP …
Number of citations: 67 www.jbc.org
DC Eichler, JA Liberatore, C Shumard - Nucleic acids research, 1993 - academic.oup.com
… For these experiments, the rRNA transcript was synthesized to contain the photoreactive uridine analog, 5-azidouridine—5'-triphosphate, which can substitute for UTP in transcription …
Number of citations: 7 academic.oup.com
W Kozak, S Demkowicz, M Daśko… - Russian Chemical …, 2020 - iopscience.iop.org
… to compound 72, calculated on the basis of known extinction coefficient) and 37% (overall yield for conversion of uridine 5'-triphosphate to 5-azidouridine 5'-triphosphate 74), …
Number of citations: 9 iopscience.iop.org
MM Hanna - Methods in enzymology, 1989 - Elsevier
Publisher Summary Photochemical cross-linking can be used to characterize RNA–protein interactions in ribonucleoprotein (RNP) complexes, which exist transiently during transcription…
Number of citations: 91 www.sciencedirect.com
HJ Hiddinga - 1990 - search.proquest.com
A. Plant Viruses One of the events leading to symptom development following viral infection of plants is replication of the virus within host cells. During this process, viral induced …
Number of citations: 0 search.proquest.com
JK Vishwanatha, EF Baril - Biochemistry, 1990 - ACS Publications
Revised Manuscript Received June 15, 1990 abstract: A single-stranded DNA-dependent ATPase that cofractionates during the early stages of purification of a multiprotein DNA …
Number of citations: 28 pubs.acs.org
WH Miller, FE All, WE Bondinell, JF Callahan… - Bioorg. Med. Chem. Lett, 1996
Number of citations: 0

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